Z-dehydroVal-OH
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Overview
Description
Z-dehydroVal-OH: is a chemical compound with the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol . . This compound is a derivative of valine, an essential amino acid, and is characterized by the presence of a dehydrovaline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the use of benzyloxycarbonyl chloride to protect the amino group, followed by dehydration to introduce the double bond .
Industrial Production Methods: While specific industrial production methods for Z-dehydroVal-OH are not widely documented, the general approach involves large-scale synthesis using similar protection and dehydration steps. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Z-dehydroVal-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Reagents like and are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated valine derivatives.
Substitution: Formation of various substituted valine derivatives.
Scientific Research Applications
Chemistry: Z-dehydroVal-OH is used as a building block in the synthesis of peptides and other complex molecules.
Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of dehydro amino acids in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents. Its ability to mimic natural amino acids makes it valuable in medicinal chemistry.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Z-dehydroVal-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The dehydrovaline moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Z-D-Val-OH: A similar compound with a saturated valine moiety.
Z-Val-OH: Another derivative of valine with a different protecting group.
Uniqueness: Z-dehydroVal-OH is unique due to the presence of the dehydrovaline moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with enzymes and receptors, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C13H15NO4 |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
3-methyl-2-(phenylmethoxycarbonylamino)but-2-enoic acid |
InChI |
InChI=1S/C13H15NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,14,17)(H,15,16) |
InChI Key |
NVFPPWRBEZLYMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)O)NC(=O)OCC1=CC=CC=C1)C |
Origin of Product |
United States |
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